molecular formula C12H10ClF3O B14237665 3-(Chloromethyl)-4-[4-(trifluoromethyl)phenyl]but-3-en-2-one CAS No. 263141-37-3

3-(Chloromethyl)-4-[4-(trifluoromethyl)phenyl]but-3-en-2-one

Cat. No.: B14237665
CAS No.: 263141-37-3
M. Wt: 262.65 g/mol
InChI Key: LPGJOPHGVDQDPV-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-4-[4-(trifluoromethyl)phenyl]but-3-en-2-one is an organic compound that features a chloromethyl group and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-4-[4-(trifluoromethyl)phenyl]but-3-en-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(trifluoromethyl)benzaldehyde and chloromethyl ketone.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-4-[4-(trifluoromethyl)phenyl]but-3-en-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-(Chloromethyl)-4-[4-(trifluoromethyl)phenyl]but-3-en-2-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(Chloromethyl)-4-[4-(trifluoromethyl)phenyl]but-3-en-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological or chemical outcomes.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)-4-phenylbut-3-en-2-one: Lacks the trifluoromethyl group, which may result in different chemical properties and reactivity.

    4-[4-(Trifluoromethyl)phenyl]but-3-en-2-one:

Properties

CAS No.

263141-37-3

Molecular Formula

C12H10ClF3O

Molecular Weight

262.65 g/mol

IUPAC Name

3-(chloromethyl)-4-[4-(trifluoromethyl)phenyl]but-3-en-2-one

InChI

InChI=1S/C12H10ClF3O/c1-8(17)10(7-13)6-9-2-4-11(5-3-9)12(14,15)16/h2-6H,7H2,1H3

InChI Key

LPGJOPHGVDQDPV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=CC1=CC=C(C=C1)C(F)(F)F)CCl

Origin of Product

United States

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